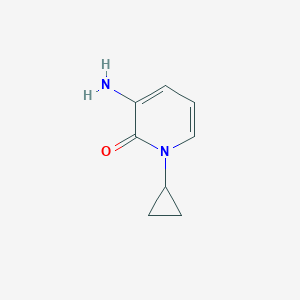

3-Amino-1-cyclopropylpyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

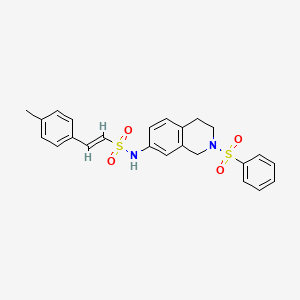

3-Amino-1-cyclopropylpyridin-2(1H)-one (ACPP) is a chemical compound with a molecular formula of C8H8N2O. It is a cyclic amino acid derivative that has been used in various scientific research applications. ACPP is a potent and selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV) and has been shown to have potential therapeutic benefits in the treatment of type 2 diabetes and other metabolic disorders.

Applications De Recherche Scientifique

Catalytic Processes and Synthetic Applications

One significant application involves the catalytic intermolecular C-alkylation of cyclic 1,2-diketones using simple terminal olefins as alkylating agents, with aminopyridine derivatives acting as a recyclable directing group. This methodology showcases efficient synthetic routes to complex molecular structures, including natural flavoring compounds, through a catalyzed ketone α-alkylation process (Wang, Reinus, & Dong, 2012).

Structural and Mechanistic Insights

Studies on 3-Amino-1-cyclopropylpyridin-2(1H)-one derivatives have provided deep insights into molecular structures and interactions. For instance, X-ray diffraction and DFT calculations have been utilized to analyze the molecular structure, demonstrating the compound's capabilities in forming stable crystal structures and engaging in various intermolecular interactions. These studies highlight the compound's role in understanding molecular geometry, electronic properties, and chemical reactivity through theoretical and experimental approaches (Yılmaz et al., 2020).

Biological Activity and Molecular Docking

Research into the biological activity of 3-Amino-1-cyclopropylpyridin-2(1H)-one derivatives has involved the synthesis and evaluation of analogues for their antagonistic properties towards specific receptors, showcasing the compound's potential in drug discovery and development processes. Furthermore, molecular docking studies have been conducted to investigate the binding affinity of these derivatives to biological targets, providing valuable insights into their mechanism of action at the molecular level (Dappen, Pellicciari, & Natalini et al., 2010).

Environmental and Material Science Applications

In addition to its applications in synthetic and biological research, 3-Amino-1-cyclopropylpyridin-2(1H)-one and its derivatives find use in environmental and material sciences. For instance, the development of fluorescent sensors for metal ions demonstrates the compound's utility in detecting and quantifying environmental pollutants. Such applications underscore the broader impact of this compound beyond pharmaceuticals, encompassing areas like environmental monitoring and material science (Huang, Xu, & Qian, 2014).

Propriétés

IUPAC Name |

3-amino-1-cyclopropylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-7-2-1-5-10(8(7)11)6-3-4-6/h1-2,5-6H,3-4,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZNCIGOTPMTAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC=C(C2=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-cyclopropylpyridin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methyl-1,3-thiazol-2-yl)phenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2724133.png)

![1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2724144.png)

![2-(4-Chlorophenyl)-5-({[(ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B2724145.png)

![1-[2-(4-chlorophenoxy)ethyl]-2-(2-furyl)-1H-benzimidazole](/img/structure/B2724146.png)

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2724147.png)

![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2724151.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide](/img/structure/B2724152.png)